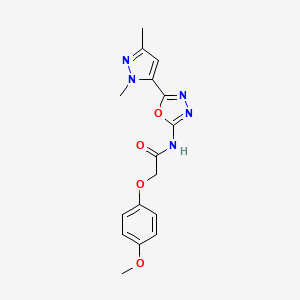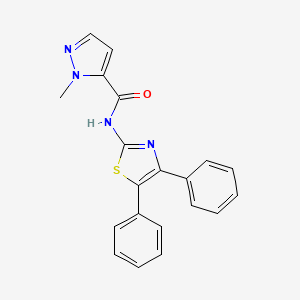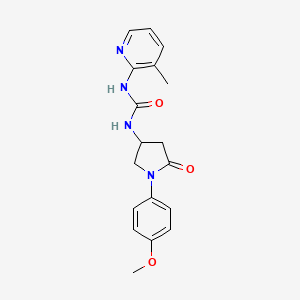
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26F3N7O and its molecular weight is 485.515. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
The derivatives of 1,3-diazole (imidazole) have demonstrated significant antibacterial and antimycobacterial properties. Researchers have synthesized related compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives, some of which exhibited potent anti-tubercular activity .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed, synthesized, and screened for in vitro cytotoxic activity against various cancer cell lines. The evaluation was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
Catalytic Applications
Complexes derived from similar compounds have shown high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These catalytic systems can be recycled for multiple cycles, making them promising candidates for green chemistry applications .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Synthetic Routes and Pharmacological Activities
Imidazole derivatives serve as essential synthons in drug development. Researchers have explored various synthetic routes to access these compounds. Additionally, imidazole-based drugs are commercially available for diverse therapeutic purposes, including antihistaminic, antiviral, antiulcer, and antiprotozoal activities .
Other Biological Activities
Beyond the mentioned applications, imidazole derivatives exhibit a wide range of biological effects, such as anti-inflammatory, antitumor, antidiabetic, antioxidant, and antifungal activities. These properties make them valuable targets for further research and drug discovery .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors , which can lead to a variety of biological effects.
Biochemical Pathways
It is known that pyrazole and indole derivatives, which are part of this compound’s structure, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that pyrazole derivatives, which are part of this compound’s structure, have been associated with a variety of pharmacokinetic properties .
Result of Action
It is known that pyrazole and indole derivatives, which are part of this compound’s structure, have been associated with a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of pyrazole and indole derivatives, which are part of this compound’s structure, can be influenced by a variety of factors, including the chemical environment and the presence of other molecules .
properties
IUPAC Name |
[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGHFXNUWMKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)


![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)
![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

